3-Hydroxybenzoic acid

Overview

Description

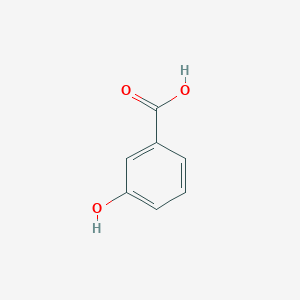

3-Hydroxybenzoic acid, also known as meta-hydroxybenzoic acid or 3-carboxyphenol, is a monohydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is naturally occurring and can be found in various plants, such as vanilla beans, raspberries, and tea leaves . It is used in the synthesis of medicinally important compounds and has various applications in the pharmaceutical, cosmetic, and food industries .

Mechanism of Action

Target of Action

3-Hydroxybenzoic acid (3HBA) is a monohydroxybenzoic acid that is used in the synthesis of medicinally important compounds such as tyrosine kinase Tie-2 inhibitor, amyloidogenesis inhibitor, antioxidant and anti-inflammatory agents based on oxadiazole analogs of resveratrol . It is produced in the gut microflora as one of the three main metabolites formed from the catechin diet .

Mode of Action

It is known that hydroxybenzoic acids have the potential to form strong hydrogen-bonding interactions with other functional groups . This interaction could potentially influence the activity of the target molecules, leading to changes in their function.

Biochemical Pathways

3HBA is involved in various biochemical pathways. It is a component of the structural skeleton of various biologically active small molecules . It is also a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . Furthermore, it is transformed by Pseudomonas putida BS893 via a new pathway via 2,3-dihydroxybenzoate (2,3-DBA) and catechol .

Pharmacokinetics

The two metastable polymorphs are storage stable if phase pure and monotropically related to form I . Depending on its chemical nature, each compound may exist or can be designed in a number of solid-state forms .

Result of Action

The result of 3HBA’s action is largely dependent on its targets and the biochemical pathways it is involved in. For example, as a component of various biologically active small molecules, it can contribute to the therapeutic effects of these molecules . As a major aromatic secondary metabolite, it can impart food with typical organoleptic characteristics .

Action Environment

The action of 3HBA can be influenced by various environmental factors. For instance, the solid form of the compound can have a tremendous impact on materials properties such as solubility and stability . This can profoundly influence industrial processes and the performance of a fine chemical . Furthermore, the transformation of 3HBA by Pseudomonas putida BS893 can be affected by the presence of other compounds .

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzoic acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . It has the potential to form strong hydrogen-bonding interactions with other functional groups .

Cellular Effects

This compound can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells . It also has the potential to ameliorate cardiovascular problems related to aging such as hypertension, atherosclerosis, and dyslipidemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can inhibit seed germination and root growth by restraining the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .

Temporal Effects in Laboratory Settings

This compound does not undergo decarboxylation at elevated temperature and is stable up to 300℃ . This is in contrast to 2- and 4-hydroxybenzoic acids .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid can be synthesized through several methods:

Alkali Fusion of Sodium 3-Sulfobenzoate: This method involves melting sodium 3-sulfobenzoate with alkali at temperatures between 210-220°C.

Reduction of 3-Nitrobenzoic Acid Esters: This method involves the reduction of 3-nitrobenzoic acid esters to produce this compound.

Oxidation of 3-Methylphenol or 3-Hydroxybenzaldehyde: This method involves the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the alkali fusion method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Hydroxybenzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: These reactions occur mainly at the ortho or para positions relative to the hydroxyl group.

Amidation: This reaction forms amides such as 3-hydroxybenzamide and 3-hydroxy-N-methylbenzamide.

Scientific Research Applications

3-Hydroxybenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Hydroxybenzoic acid is one of several hydroxybenzoic acids, including:

Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.

p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid): Used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.

Gentisic Acid (2,5-Dihydroxybenzoic Acid): Used in the treatment of rheumatoid arthritis.

This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. It is particularly valued for its role in the synthesis of medicinal compounds and its antioxidant and anti-inflammatory properties .

Biological Activity

3-Hydroxybenzoic acid (3-HBA), a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and case analyses.

This compound is an aromatic compound characterized by the presence of a hydroxyl group at the meta position of the benzoic acid structure. Its molecular formula is and it has a molar mass of 138.12 g/mol. The compound can be synthesized through various methods, including chemical synthesis and extraction from natural sources.

1. Antimicrobial Activity

3-HBA exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active against Gram-positive strains | |

| Escherichia coli | Inhibitory effects observed | |

| Candida albicans | Antifungal activity noted |

In a study by Satpute et al., novel derivatives of 3-HBA were synthesized and tested, showing enhanced antibacterial activity compared to the parent compound .

2. Anti-inflammatory Effects

3-HBA has been reported to reduce inflammation through various mechanisms. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Mechanism: The compound modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory markers.

- Case Study: Research indicated that 3-HBA significantly reduced edema in animal models induced by acetic acid .

3. Antioxidant Properties

The antioxidant capacity of 3-HBA is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

In vitro studies have shown that 3-HBA protects cellular components from oxidative damage, suggesting potential applications in preventing chronic diseases associated with oxidative stress .

4. Anticancer Activity

Emerging research highlights the anticancer potential of 3-HBA. It has been shown to induce apoptosis in cancer cell lines.

- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Findings: The compound exhibited cytotoxic effects with IC50 values indicating significant cell death at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activities of 3-HBA derivatives can be influenced by structural modifications. Studies indicate that:

- Hydroxyl group positioning affects lipophilicity and binding affinity to biological targets.

- Substituents on the aromatic ring can enhance or diminish activity depending on their electronic properties .

Applications in Medicine and Industry

Due to its broad spectrum of biological activities, 3-HBA finds applications in various fields:

Properties

IUPAC Name |

3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFXRHURBJZNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25302-76-5, 7720-19-6 (mono-hydrochloride salt) | |

| Record name | 3-Hydroxybenzoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021610 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000158 [mmHg] | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-06-9 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZFW40OJ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxybenzoic acid interact with biological systems?

A1: Research indicates this compound can inhibit magnesium chelatase activity in plants like cress and barley. [] This enzyme is crucial for chlorophyll synthesis, and its inhibition disrupts chlorophyll production, impacting plant growth and development. [] Additionally, this compound exhibits antibacterial activity and influences bacterial communication systems. [, ]

Q2: What are the downstream effects of this compound on Staphylococcus aureus?

A2: Studies show that this compound effectively inhibits the Agr and Sar quorum sensing systems in Staphylococcus aureus, leading to reduced biofilm formation and dispersion. [] This inhibition also significantly impacts the bacteria's spreading ability, hemolytic activity, and proteolytic activity. []

Q3: How does this compound affect the production of virulence factors in Xanthomonas campestris pv. campestris?

A3: Research suggests that this compound, acting as a diffusible factor, plays a crucial role in the biosynthesis of xanthomonadin, a pigment vital for the pathogen's virulence. [] Interfering with this compound production disrupts xanthomonadin biosynthesis, subsequently impacting the production of other virulence factors and attenuating the bacteria's virulence in host plants. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.

Q5: How can spectroscopic techniques aid in characterizing this compound?

A5: Techniques like Infrared (IR), 1H NMR, and 13C NMR spectroscopy provide valuable structural information. [] For instance, IR spectroscopy can identify functional groups such as the carboxylic acid and hydroxyl groups present in the molecule. [] Meanwhile, NMR spectroscopy can elucidate the arrangement of hydrogen and carbon atoms in the molecule. []

Q6: How does the structure of this compound influence its use in liquid crystal applications?

A6: The presence of both a rigid aromatic ring and a flexible carboxylic acid group in this compound makes it a suitable building block for liquid crystal materials. [, , ] By modifying the substituents on the aromatic ring and varying the length of the terminal alkyl chains, researchers can fine-tune the mesomorphic properties of the resulting liquid crystals. [, , ]

Q7: What catalytic properties of this compound derivatives contribute to their use in analytical chemistry?

A7: Derivatives like 2,4,6-tribromo-3-hydroxybenzoic acid are used as chromogenic agents in enzymatic assays. [, ] For example, they significantly enhance the sensitivity of cholesterol detection methods by forming intensely colored products upon reaction with hydrogen peroxide generated during enzymatic cholesterol oxidation. [, ]

Q8: How does computational chemistry contribute to understanding the properties and behavior of this compound?

A8: Density functional theory (DFT) calculations play a crucial role in predicting the vibrational modes and spectroscopic properties of this compound and its cocrystals. [] These calculations offer valuable insights into the intermolecular interactions, particularly hydrogen bonding, influencing the cocrystal formation and stability. []

Q9: How do structural modifications of this compound influence its biological activity?

A9: Studies indicate that the position and number of hydroxyl groups on the benzene ring greatly impact the antialgal activity of hydroxybenzoic acid derivatives. [] For instance, gallic acid, with three hydroxyl groups, exhibits stronger growth inhibition on Microcystis aeruginosa compared to this compound or salicylic acid. []

Q10: What structural features of this compound are essential for its role as a diffusible factor in Xanthomonas campestris pv. campestris?

A10: Research on this compound and its derivatives reveals that the hydroxyl group and its specific position on the aromatic ring are crucial for the compound's function in xanthomonadin biosynthesis. [] Modifications to these structural features can significantly impact the compound's biological activity in this context. []

Q11: How is the impact of this compound on amyloid beta aggregation studied?

A11: In vitro studies have demonstrated the potential of this compound and its metabolite, 3-(3´-hydroxyphenyl)propionic acid, to inhibit the formation of toxic amyloid beta aggregates. [] These findings suggest a potential role for these compounds in mitigating amyloid beta-induced neurotoxicity, a key hallmark of Alzheimer's disease. []

Q12: What in vivo models are used to study the effects of this compound and related compounds?

A12: Researchers utilize rodent models to investigate the bioavailability and bioactivity of this compound and its metabolites, particularly in the context of Alzheimer's disease. [] These studies often involve orally administering this compound-containing extracts, like grape seed polyphenol extract, and analyzing the compound's distribution and effects in the brain. []

Q13: What analytical techniques are employed to investigate the metabolism of this compound in bacterial systems?

A13: To study the degradation pathways of this compound in bacteria, researchers utilize techniques like high-performance liquid chromatography (HPLC) to identify and quantify metabolic intermediates. [, ] Gas chromatography-mass spectrometry (GC-MS) is another powerful tool employed for analyzing the metabolic breakdown products of this compound in bacterial cultures. []

Q14: How is this compound content determined in plant materials like Artemisiae Argyi Folium?

A14: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound in complex plant matrices. [] This technique allows for the separation and detection of this compound, enabling researchers to assess its presence and levels in various plant species and their processed forms. []

Q15: How does the formation of cocrystals impact the solubility of this compound?

A15: Studies on cocrystal formation, such as those between this compound and pyrazinamide or piracetam, highlight the potential of this approach to modify the compound's physicochemical properties, including solubility. [, ] Cocrystallization can lead to altered dissolution rates and solubility profiles, offering opportunities to enhance the bioavailability and efficacy of pharmaceutical compounds. [, ]

Q16: How is the biodegradability of this compound studied in environmental settings?

A16: Researchers isolate and characterize thermophilic Bacillus species from environments like decayed wood bark and hot springs to study their ability to degrade aromatic compounds, including this compound. [] These studies help understand the biodegradation pathways and the role of specific microbial communities in breaking down such compounds under thermophilic conditions. []

Q17: How do interdisciplinary approaches contribute to our understanding of this compound?

A17: Combining chemical synthesis, material characterization, and device fabrication allows scientists to explore the potential of this compound derivatives in advanced applications like photosensitive liquid crystals. [] This interdisciplinary approach merges organic chemistry, materials science, and engineering to develop innovative materials with tailored properties for optoelectronic devices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.